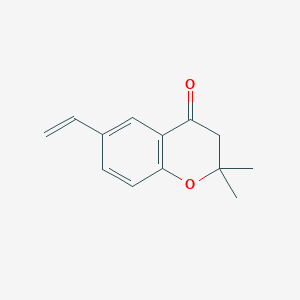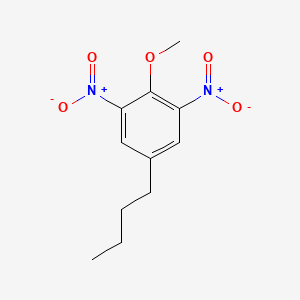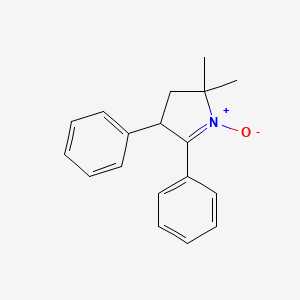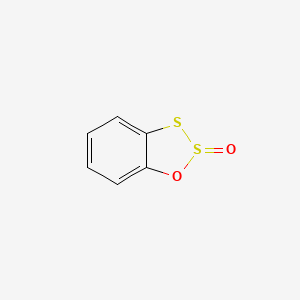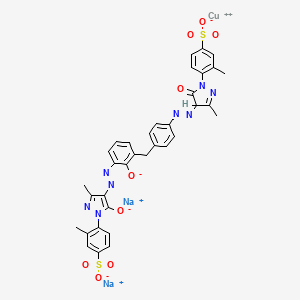
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium is a complex chemical compound that features a cuprate ion coordinated with a highly substituted azo compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination with copper ions. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of copper, while reduction may produce amines from the azo groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to its unique coordination environment and reactivity.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine
Industry
In industry, this compound may be used in the production of dyes, pigments, or other materials that require specific chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include coordination with metal ions, electron transfer processes, and binding to specific sites on biomolecules.
相似化合物的比较
Similar Compounds
- Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- This compound
Uniqueness
This compound is unique due to its specific coordination environment, the presence of multiple azo groups, and its potential reactivity. These features distinguish it from other similar compounds and may contribute to its specific applications and effects.
属性
CAS 编号 |
73324-03-5 |
|---|---|
分子式 |
C35H28CuN8O9S2.2Na C35H28CuN8Na2O9S2 |
分子量 |
878.3 g/mol |
IUPAC 名称 |
copper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-2-oxidophenyl]methyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O9S2.Cu.2Na/c1-19-16-26(53(47,48)49)12-14-29(19)42-34(45)31(21(3)40-42)38-36-25-10-8-23(9-11-25)18-24-6-5-7-28(33(24)44)37-39-32-22(4)41-43(35(32)46)30-15-13-27(17-20(30)2)54(50,51)52;;;/h5-17,31,44,46H,18H2,1-4H3,(H,47,48,49)(H,50,51,52);;;/q;+2;2*+1/p-4 |
InChI 键 |
PQULSEJFZXKQDN-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)CC4=C(C(=CC=C4)N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-].[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
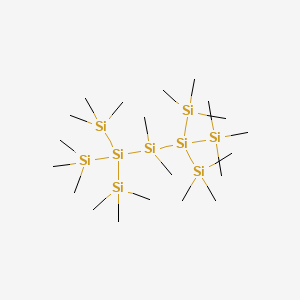
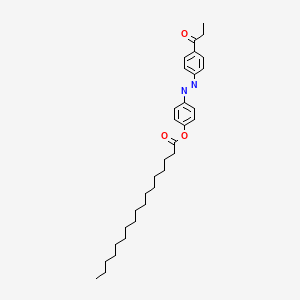

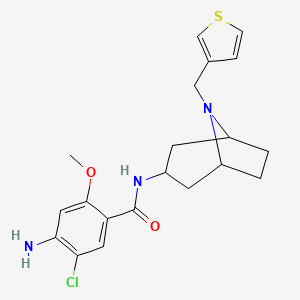
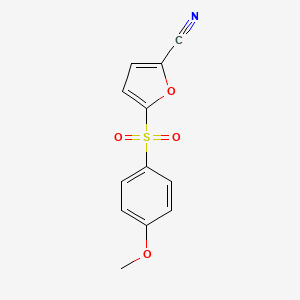
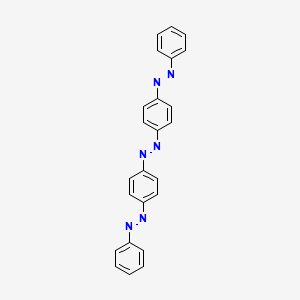
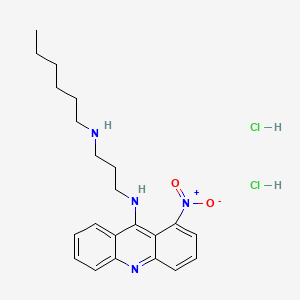
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
